molecular formula C22H19N3O3 B7704949 3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine

3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine

Cat. No.: B7704949
M. Wt: 373.4 g/mol
InChI Key: IWFKFYYRINGANE-UHFFFAOYSA-N
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Description

3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of an oxadiazole ring fused with a pyridine ring, along with ethoxy and methoxy substituents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-3-27-17-11-9-16(10-12-17)21-24-20(25-28-21)18-13-14-19(23-22(18)26-2)15-7-5-4-6-8-15/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFKFYYRINGANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions, using appropriate alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base (e.g., K2CO3), halogenation using halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various alkyl or halogen groups.

Scientific Research Applications

3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another heterocyclic compound with similar substituents but different ring structure.

    3,4-Ethylenedioxythiophenes: Compounds with similar electronic properties but different core structures.

Uniqueness

3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is unique due to its specific combination of an oxadiazole ring fused with a pyridine ring and the presence of both ethoxy and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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